Trifluralin

Catalog No.
S545854
CAS No.
1582-09-8
M.F
C13H16F3N3O4
M. Wt
335.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluralin

CAS Number

1582-09-8

Product Name

Trifluralin

IUPAC Name

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline

Molecular Formula

C13H16F3N3O4

Molecular Weight

335.28 g/mol

InChI

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3

InChI Key

ZSDSQXJSNMTJDA-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992)
In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C
Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone
Slightly soluble in water (0.0024 g/100 mL)
In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9
Solubility in water, mg/l at 20 °C: 0.2 (very poor)

Synonyms

Trifluralin; Elancolan; Nitran; Treficon; TRI-4; L-36352; L 36352; 36352;

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Description

The exact mass of the compound Trifluralin is 335.1093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72.5° f (ntp, 1992)7.01e-07 min acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/l at 25 °csolubility at 25 °c: 82 g/100 ml dimethylformamide; 83 g/100 ml dioxane; 44 g/100 ml methyl cellosolve; 88 g/100 ml methyl ethyl ketoneslightly soluble in water (0.0024 g/100 ml)in water (25 °c), 18.4 mg/l at ph = 5, 0.221 mg/l at ph 7, 0.189 mg/l at ph 9solubility in water, mg/l at 20 °c: 0.2 (very poor). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

  • Disrupting Cell Division: Scientific research has focused on understanding Trifluralin's mode of action. Studies suggest it disrupts plant cell division by interfering with microtubule assembly. Microtubules are essential for cell division and play a crucial role in forming the mitotic spindle, which separates chromosomes during cell division []. Trifluralin binds to tubulin, a protein that forms microtubules, preventing their proper formation and halting cell division in susceptible weeds [].

Understanding Weed Resistance

  • Evolution of Resistance: Research is ongoing to understand how weeds develop resistance to Trifluralin. Studies have identified specific mutations in weed target sites that can reduce the herbicide's effectiveness []. This knowledge helps researchers develop strategies to manage resistance, such as using Trifluralin in combination with other herbicides or employing alternative weed control methods.

Environmental Fate and Impact Studies

  • Persistence and Degradation

    Trifluralin's persistence in soil and potential impact on the environment are crucial scientific considerations. Research investigates how long Trifluralin remains active in soil and how it degrades over time []. This information is vital for determining appropriate application rates and minimizing potential environmental contamination.

  • Impact on Non-target Organisms

    Scientific studies also assess the impact of Trifluralin on non-target organisms, such as beneficial insects and soil microbes. Researchers evaluate potential toxicity and develop application methods that minimize harm to these essential components of the ecosystem [].

Trifluralin is a selective pre-emergence herbicide widely utilized in agriculture to control annual grass and broadleaf weeds. It is a crystalline solid, typically odorless and bright orange or yellow in color, with the molecular formula C13H16F3N3O4C_{13}H_{16}F_{3}N_{3}O_{4} and a molecular weight of approximately 335.3 g/mol. First registered in 1963, trifluralin is notable for being the first organofluorine compound employed as an agrochemical, primarily targeting the hypocotyl region of seedlings to disrupt cell division and inhibit root development .

Trifluralin acts as a pre-emergence herbicide by disrupting plant cell division (mitosis) during germination []. It specifically targets the mitotic spindle, a structure essential for separating chromosomes during cell division. This disrupts cell division and prevents weed seed germination and seedling development [].

Trifluralin is classified as a Group C possible human carcinogen by the EPA. Studies have shown potential carcinogenic effects in animals, but the evidence for carcinogenicity in humans is limited.

Other Safety Hazards:

  • Skin and eye irritant: Exposure can cause skin and eye irritation.
  • Dermal sensitizer: May cause allergic skin reactions with repeated exposure.

Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling Trifluralin.
  • Avoid contact with skin, eyes, and clothing.
  • Follow label instructions for proper use and disposal.
, including photodegradation and hydrolysis. In the presence of ultraviolet light, it decomposes into several products, including 2-amino-6-nitro-α,α,α-trifluoro-para-toluidine under acidic conditions, and 2-ethyl-7-nitro-5-fluoromethylbenzimidazole at alkaline pH . The compound reacts violently with oxidizing agents such as perchlorates and peroxides, producing toxic gases upon combustion . Its environmental persistence is significant, with a half-life in soil estimated at around 180 days, although it degrades rapidly in water under sunlight .

Trifluralin exhibits notable biological activity as a herbicide by binding to tubulin, which inhibits microtubule formation necessary for cell division. This mechanism effectively prevents root development in germinating seeds . While relatively safe for mammals, it poses toxicity risks to aquatic organisms; for example, the lethal concentration (LC50) for rainbow trout ranges from 10 to 40 µg/L . Additionally, trifluralin has demonstrated potential medical applications against leishmaniasis and malaria due to its antileishmanial properties and accumulation in infected erythrocytes .

The synthesis of trifluralin involves several steps. It is primarily produced by reacting di-n-propylamine with 2,6-dinitro-4-trifluoromethylchlorobenzene. Initial production steps include the reaction of hydrogen fluoride with p-chlorotoluene to yield 4-trifluoromethylchlorobenzene . The compound can also be synthesized through various methods that involve nitrosating agents during amination processes .

Trifluralin belongs to a class of herbicides known as dinitroanilines. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
PendimethalinC14H19N3O3Inhibits cell division by disrupting microtubule formationMore effective against certain grasses
OryzalinC12H15N3O4Disrupts microtubule formationSelective for certain rice species
ProdiamineC13H17N3O2Inhibits mitosisBroad-spectrum activity
EthafluralinC14H18F3N3O4Similar tubulin inhibition mechanismLess environmental persistence

Trifluralin's uniqueness lies in its specific action on tubulin and its long half-life in soil compared to other dinitroaniline herbicides. Its extensive use and historical significance as the first organofluorine herbicide also distinguish it from its counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49 °C. Used as a selective pre-emergence herbicide.
Yellow-orange solid; [Hawley] Odorless; [HSDB]
ODOURLESS ORANGE CRYSTALS.

Color/Form

Yellow crystals
YELLOW-ORANGE PRISMS
Orange crystalline solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

8

Exact Mass

335.10929049 g/mol

Monoisotopic Mass

335.10929049 g/mol

Boiling Point

Decomposes (NTP, 1992)
BP: 139-140 °C at 4.2 mm Hg
at 0.5kPa: 139-140 °C

Flash Point

greater than 185 °F (NTP, 1992)
Flash Point > 185 °F
151 °C (closed cup); 153 °C (tech, open cup)
100 °C c.c.

Heavy Atom Count

23

Density

1.294 at 77 °F (USCG, 1999) - Denser than water; will sink
1.36 at 22 °C
Density (at 22 °C): 1.36 g/cm³

LogP

5.34 (LogP)
log Kow = 5.34
5.3

Odor

No appreciable odor

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluoride and nitrogen oxides/.
Susceptible to decomposition by ultraviolet radiation.
202 °C

Appearance

Solid powder

Melting Point

115 to 117 °F (NTP, 1992)
42 °C
MP: 48.5-49 °C (technical >95%)
49 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C8BX46QL7K

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

0.000199 mmHg at 85.1 °F (NTP, 1992)
0.0000458 [mmHg]
4.58X10-5 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.01

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Technical-grade trifluralin may be contaminated with N-nitrosodi-n-propylamine. This compound is present as a result of a side-reaction between nitrosating agents and di-n-propylamine during an amination step in the manufacturing process.

Other CAS

1582-09-8
71281-30-6

Absorption Distribution and Excretion

... Rats dosed orally with radiolabelled trifluralin (14)C-CF3 or (14)C-N-propyl-; 100 mg/kg bw) excreted 80% of the dose in the feces; only 8% was unchanged trifluralin. Incomplete absorption was indicated by the finding that only 11-14% of the radioactivity was recovered from bile. ...
Four monkeys (2 males and 2 females) were administered 2 mg/kg radio-labeled ethalfluralin in ethanol intravenously or topically to the forearm and the plasma level determined for 120 hours to determine an area under the curve for both types of applications. ... After 120 hours label was not detectable in 2 (1 male and 1 female) of the 4 animals studied. Since the 2 animals with undetectable plasma levels at 120 hour yielded the most consistent data, data from these animals were used to calculate the AUCs. The dermal absorption was determined by ratio of the area under the plasma curve AUC; [(AUC-dermal/(AUC-i.v.)] x 100 = 2.84%. /Ethalfluralin/
Approx 80% of ingested compound was excreted in feces, remainder in urine /of rats & dogs studied/.

Metabolism Metabolites

Extensive nitro-reduction to the corresponding amines occurred, probably as a result of metabolism by the gut microflora. Absorbed trifluralin was extensively metabolized, primarily by N-dealkylation and nitro-reduction, and then excreted in the urine.
In a rat metabolism study, (14)C-trifluralin ( >98% radiochemical purity) in corn oil was administered by gavage at 300 mg/kg/day to 5 Fischer 344 rats/sex on three consecutive days. Metabolite characterization of the 24-48 hour urinary samples (pooled by sex) and quantitation of urinary samples collected at 0-24, 24-48, and 48-54 hours and pooled by sex were performed using liquid scintillation counting, silica gel column chromatography, TLC, HPLC, NMR, and mass spectroscopy. The objective of this study was to identify the urinary metabolites of trifluralin. There was no sex-dependent effect on metabolic profiles. A minimum of 20-30 non-conjugated metabolites and an additional 10-20 conjugated metabolites were present in the urine, but no parent compound was detected. Information on the percentage of the administered dose excreted in the urine was not provided. However, no single metabolite accounted for more than 8-10% of the total urinary radioactivity, and the majority of the metabolites were present at 1-2% of the total urinary radioactivity. Thus, almost all of the metabolites were minor (<5% of the total radioactive dose). Metabolite F1B was found at 8.2-8.9% of the total urinary radioactivity in both sexes, and Metabolite F2, N-((3-(acetylamino)-2-amino-5-(trifluoromethyl)) phenyl)acetamide, was found at 4.0-5.2%. Metabolite F1B was partially characterized as retaining the trifluoromethyl groups, the two equivalent aromatic protons, and the two nitro groups, but the propyl groups were lost. Ten other metabolites were identified (<0.1-3.7% of total urinary radioactivity, each compound in each sex). Two additional metabolites were partially characterized (0.1-2.6% of total urinary radioactivity, each compound in each sex). Four metabolic pathways were identified as follows: (i) oxidative N-dealkylation of one or both propyl groups and metabolites which were hydroxylated on the propyl side chain; (ii) reduction of one or both nitro groups to the corresponding amine; (iii) cyclization reactions to give a variety of substituted and unsubstituted benzimidazole metabolites; and (iv) conjugation reactions, including acetylation of the reduced nitro groups, sulfate, and glucuronic acid conjugates.
Major metabolites /found in urine & feces of treated ruminants/ were unidentified polar compounds, but N',N'-dipropyl-3-nitro-5-trifluoromethyl-ortho-phenylenediamine & N(4)N(4)-dipropyl-alpha,alpha,alpha-trifluorotoluene-3,4,5-triamine were also formed.
Trifluralin is dealkylated in rumen /of dairy animals/, losing 1 or both propyl groups; nitro groups are reduced to 1 or 2 amino groups. 2 types of reactions occur simultaneously, leading to a trifluoromethyltriaminobenzene.
For more Metabolism/Metabolites (Complete) data for TRIFLURALIN (6 total), please visit the HSDB record page.

Wikipedia

Trifluralin

Biological Half Life

Four monkeys (2 males and 2 females) were administered 2 mg/kg radio-labeled ethalfluralin in ethanol intravenously or topically to the forearm and the plasma level determined for 120 hours to determine an area under the curve for both types of applications. Two compartments were noted with one-half lives of 1.71 hours for the plasma distributive phase and 79.1 hours for the terminal plasma disappearance phase. ... /Ethalfluralin/
Salmon parr salmo salar were subjected to high initial concentrations of trifluralin & then maintained in clear water for 12 months. Some were removed at preselected intervals for exam by x-ray and chemical analysis. Half-life of trifluralin in salmon parr was 40.5 days.

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Environmental transformation -> Pesticides (parent, predecessor)
HERBICIDES

Methods of Manufacturing

Trifluralin is produced by nitration of 4-chloro-trifluorotoluene, followed by treatment with dipropylamine.
It is prepared by reacting di-n-propylamine with 2,6-dinitro-4-trifluoromethylchlorobenzene.
REACTION OF 4-TRIFLUORO-2,6-DINITROCHLOROBENZENE AND DIPROPYLAMINE IN THE PRESENCE OF SODIUM CARBONATE

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies trifluralin as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Method: ASTM D5812; Procedure: gas chromatography with electron capture detector; Analyte: trifluralin; Matrix: finished drinking water; Detection Limit: 0.05 ug/L.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: trifluralin; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.096 ug/L.
Method: EPA-OGWDW/TSC 508.1; Procedure: gas chromatography with electron capture detector; Analyte: trifluralin; Matrix: drinking water, ground water, and drinking water in any treatment stage; Detection Limit: 0.001 ug/L.
Method: EPA-OGWDW/TSC 551.1; Procedure: gas chromatography with electron capture detector; Analyte: trifluralin; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and raw source water; Detection Limit: 0.003 ug/L.
For more Analytic Laboratory Methods (Complete) data for TRIFLURALIN (21 total), please visit the HSDB record page.

Storage Conditions

Do not store near heat or open flame. /Gowan Trifluralin 10G/
Do not contaminate water, food or feed by storage or disposal. ... Store in original bag only. /Gowan Trifluralin 10G/
This product is stable under normal storage conditions for a minimum of 3 yr when stored in adequate packing in metal containers with polyethylene lining, at room temp. The biological activity of digermin remains practically unvaried for 2 yr under environmental conditions, provided the product is stored in its unopened & undamaged original containers, & in shaded & possibly well-aired places. Avoid freezing. Store above 40 °F. Do not store near heat or flame.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

Mice were fed trifluralin at 1000, 1500 & 2000 ppm in diet for 12 or 14 weeks. Tumors were induced by admin 8 mg of benzo(a)pyrene orally at two time periods. Inhibition of tumorigenesis in lung & forestomach by trifluralin was observed when it was fed in diet 1 wk before or 1 day following exposure to benzo(a)pyrene.

Stability Shelf Life

Shelf life of concentrate is more than 2 yr.
Stable in pure state, in liquid or in granular formulations.
Stable though susceptible to decomposition by ultraviolet radiation.

Dates

Modify: 2023-08-15

Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate

Nicholas V Coleman, Deborah J Rich, Fiona H M Tang, R Willem Vervoort, Federico Maggi
PMID: 32786599   DOI: 10.1021/acs.est.0c02070

Abstract

Trifluralin is a widely used dinitroaniline herbicide, which can persist in the environment and has substantial ecotoxicity, especially to aquatic organisms. Trifluralin is very insoluble in water (0.22 mg/L at 20 °C) and highly volatile (vapor pressure of 6.7 mPa at 20 °C); these physicochemical properties determine a large part of its environmental fate, which includes rapid loss from soils if surface-applied, strong binding to soil organic matter, and negligible leaching into water. The trifluralin structure contains a tertiary amino group, two nitro-groups and a trifluoromethyl- group. Despite the strongly xenobiotic character of some of these substituents, biodegradation of trifluralin does occur, and pure cultures of bacteria and fungi capable of partially degrading the molecule either by dealkylation or nitro-group reduction have been identified. There are many unanswered questions about the environmental fate and metabolism of this herbicide; the genes and enzymes responsible for biodegradation are largely unknown, the relative roles of abiotic processes vs growth-linked biodegradation vs cometabolism are unresolved, and the impact of different environmental factors on the rates and extents of biodegradation are not clear. Here, we summarize the relevant literature on the persistence and environmental fate of trifluralin with a focus on biodegradation pathways and mechanisms, and we identify the current major knowledge gaps for future research.


Persistence of atrazine and trifluralin in a clay loam soil undergoing different temperature and moisture conditions

Imtiaz Faruk Chowdhury, Maheswaran Rohan, Benjamin J Stodart, Chengrong Chen, Hanwen Wu, Gregory S Doran
PMID: 33621732   DOI: 10.1016/j.envpol.2021.116687

Abstract

Dissipation kinetics of atrazine and trifluralin in a clay loam soil was investigated in a laboratory incubation experiment under different temperature and moisture conditions. The soil was spiked with diluted atrazine and trifluralin concentrations at 4.50 and 4.25 mg/kg soil, respectively, the moisture content adjusted to 40, 70, and 100% of field capacity (FC) and then incubated in three climatic chambers at 10, 20, and 30 °C. For each of the herbicides, soil samples were collected at 0, 7, 21, 42, 70, and 105 days and analysed by Gas Chromatography-Electron Capture Detector (GC-ECD). A stochastic gamma model was used to model the dissipation of herbicides from the clay loam soil by incorporating environmental factors as covariates to determine half-life and days to complete dissipation. Results showed that temperature played a greater role on atrazine persistence than soil moisture; while the interaction effect of temperature and moisture was significant on the persistence of trifluralin over time. Atrazine dissipated more rapidly at 30 °C compared to 10 and 20 °C, with a half-life of 7.50 days and 326.23 days to reach complete dissipation. Rapid loss of trifluralin was observed at 70% moisture content when incubated at 30 °C, with a half-life of 5.80 days and 182.01 days to complete dissipation. It was observed that the half-life of both herbicides tended to double with every 10 °C decreases of temperature over the range tested. The model indicated that both atrazine and trifluralin have the potential to persist in clay loam soil for several years at temperature ≤20 °C; which could potentially affect following crops in rotation.


Loss of trifluralin metabolic resistance in Lolium rigidum plants exposed to prosulfocarb recurrent selection

Roberto Busi, Danica E Goggin, Andrea Onofri, Peter Boutsalis, Christopher Preston, Stephen B Powles, Hugh J Beckie
PMID: 32638493   DOI: 10.1002/ps.5993

Abstract

Resistance to the dinitroaniline herbicide trifluralin in Lolium rigidum (annual ryegrass) often is mediated by the enhanced capacity to metabolize the herbicide to less toxic polar conjugates and/or by functionally recessive target-site mutations in α-tubulin.
In two L. rigidum populations possessing enhanced trifluralin metabolism, resistance was largely reversed by recurrent selection with the thiocarbamate herbicide prosulfocarb (i.e. plant survival was two- to >20-fold lower). Their ability to metabolize trifluralin was significantly decreased (by ≈2.3-fold) following recurrent prosulfocarb selection, to levels comparable to those observed in susceptible plants or when trifluralin metabolism was inhibited by treatment with the insecticide phorate.
This study provides evidence that trait(s) enabling efficient trifluralin metabolism in L. rigidum are purged from the population under prosulfocarb recurrent selection. The level of trifluralin metabolism in vitro and its inhibition caused by phorate action on trifluralin-metabolizing enzyme(s) is equivalent to the effect produced by prosulfocarb selection. The hypothetical link between the two phenomena is that the putative monooxygenase(s) conferring trifluralin metabolic resistance also mediate the activation of prosulfocarb to its toxic sulfoxide. Thus, we speculate that survival to prosulfocarb via a lack of metabolic herbicide activation, and survival to trifluralin conferred by enhanced herbicide metabolism, are mutually exclusive. These findings not only open up a new research direction in terms of the interaction between different herbicide resistance mechanisms in L. rigidum, but also offer strategies for immediate management of the population dynamics of metabolism-based resistance in the field. © 2020 Society of Chemical Industry.


Do trifluralin and tebuthiuron impair isolated rat liver mitochondria?

Bárbara de Oliveira, Lilian Cristina Pereira, Murilo Pazin, Mariana Furio Franco-Bernanrdes, Daniel Junqueira Dorta
PMID: 31973855   DOI: 10.1016/j.pestbp.2019.11.012

Abstract

Emerging contaminants, such as the herbicides trifluralin and tebuthiuron, comprise a class of compounds for which toxicological data are lacking, especially data regarding their harmful effects and biomarkers of exposure. Their potential damage to the environment and non-target organisms makes understanding their toxic mechanisms an urgent matter. Mitochondria, which exert an energy production function, play a vital role in maintaining many cellular activities and therefore are reliable predictors of substance toxicity. This study evaluates whether the herbicides trifluralin and tebuthiuron (at concentrations ranging from 1 to 100 μM) affect isolated rat liver mitochondria. The herbicides were analyzed according to their ability to interact with the mitochondrial membrane and induce swelling, lipoperoxidation, ROS formation, and NAD(P)H oxidation; dissipate the membrane potential; dysregulate calcium homeostasis; and alter ATP and GSH/GSSG levels. Tebuthiuron does not disrupt the mitochondrial biochemistry at any of the tested concentrations. In contrast, trifluralin can disturb the mitochondrial respiration, especially at the highest concentration, but it cannot induce oxidative stress. These results suggest that the aforementioned effects can occur as toxic mechanisms of trifluralin in non-target organisms, as well.


Cinmethylin controls multiple herbicide-resistant Lolium rigidum and its wheat selectivity is P450-based

Roberto Busi, Franck E Dayan, Ian Francis, Danica Goggin, Jens Lerchl, Aimone Porri, Stephen B Powles, Ci Sun, Hugh J Beckie
PMID: 32077583   DOI: 10.1002/ps.5798

Abstract

Multiple-herbicide resistance in Lolium rigidum and other weed species is increasingly exerting pressure on herbicide discovery research for solutions against resistance-prone weeds. In this study we investigate: (i) the responses of L. rigidum populations and wheat to the new herbicide cinmethylin in comparison with other pre-emergence herbicides, (ii) the effect of seed burial depths on cinmethylin efficacy and crop selectivity, and (iii) the basis of cinmethylin selectivity in wheat.
Cinmethylin at 400 g ha
controls herbicide-susceptible and multiple-resistant L. rigidum, with a reduction of >85% in plant emergence and 90% in aboveground biomass. Cinmethylin provides effective control of a large number of field populations of L. rigidum with evident resistance to trifluralin. When the wheat seed is buried ≥1 cm below the cinmethylin-treated soil surface, the emergence of crop seedlings is not different from the untreated control. The organophosphate insecticide phorate synergizes cinmethylin toxicity in wheat, with an LD
of 682 g ha
in the absence of phorate versus 109 g ha
in the presence of phorate (84% reduction). The synergistic effect of phorate with cinmethylin on herbicide-susceptible L. rigidum appears smaller (a 44% reduction in the LD
of cinmethylin).
Cinmethylin is effective in controlling multiple-resistant L. rigidum and appears safe for wheat when the seed is separated at depth from the herbicide applied to the soil surface. The basis of this metabolism-based selectivity is likely regulated by cytochrome P450 monooxygenases. © 2020 Society of Chemical Industry.


Effects of the herbicide trifluralin in the initial development of

Naiane Maria Corrêa Dos Santos, Wander Gladson Amaral, Fillipe Vieira de Araújo, Evander Alves Ferreira, Bárbara Monteiro de Castro E Castro, José Cola Zanuncio, Israel Marinho Pereira, José Barbosa Dos Santos
PMID: 31264443   DOI: 10.1080/15226514.2019.1633256

Abstract

Trifluralin, a pre-emergent herbicide, is widely used in Brazil in the weed grass management in restoration areas. The objective was to evaluate the tolerance of
to trifluralin. The treatments had three trifluralin doses (445, 890, and 1335 g a.i. ha
), applied in pre-sowing, as well as the control, without herbicide. Visual intoxication, seed germination, survival rate, emergence speed index (EMI), mean germination period, seedling height, and diameter, micromorphometric parameters of plant roots collected at 60 d after sowing, root length (RL) and volume, leaf area (LA), leaf numbers, root and shoot dry matter, and fluorescence of chlorophyll a at 30, 45, and 60 d after sowing were analyzed. Visual intoxication values above 50% were observed only with 1335 g a.i. ha
. The herbicide did not affect seed germination, EMI, average germination period, seedling height, and diameter, root micromorphometric parameters, length, dry matter or root volume, and chlorophyll a fluorescence. The dose 1335 g a.i. ha
caused a reduction of 41.5% in survival, 50.3% in the LA, 36.7% in the number of leaves (LN), and 59.8% in the aerial dry mass of seedlings. The trifluralin presents potential for restoration programs of degraded areas with this forest species.


Cross-Taxa Distinctions in Mechanisms of Developmental Effects for Aquatic Species Exposed to Trifluralin

Jill A Awkerman, Candice M Lavelle, W Matthew Henderson, Becky L Hemmer, Crystal R Lilavois, Peggy Harris, Nick Zielinski, Marilynn D Hoglund, Donna A Glinski, Denise MacMillan, Jermaine Ford, Roland F Seim, Elizabeth Moso, Sandy Raimondo
PMID: 32445211   DOI: 10.1002/etc.4758

Abstract

Standard ecological risk assessment practices often rely on larval and juvenile fish toxicity data as representative of the amphibian aquatic phase. Empirical evidence suggests that endpoints measured in fish early life stage tests are often sufficient to protect larval amphibians. However, the process of amphibian metamorphosis relies on endocrine cues that affect development and morphological restructuring and are not represented by these test endpoints. The present study compares developmental endpoints for zebrafish (Danio rerio) and the African clawed frog (Xenopus laevis), 2 standard test species, exposed to the herbicide trifluralin throughout the larval period. Danio rerio were more sensitive and demonstrated a reduction in growth measurements with increasing trifluralin exposure. Size of X. laevis at metamorphosis was not correlated with exposure concentration; however, time to metamorphosis was delayed relative to trifluralin concentration. Gene expression patterns indicate discrepancies in response by D. rerio and X. laevis, and dose-dependent metabolic activity suggests that trifluralin exposure perturbed biological pathways differently within the 2 species. Although many metabolites were correlated with exposure concentration in D. rerio, nontargeted hepatic metabolomics identified a subset of metabolites that exhibited a nonmonotonic response to trifluralin exposure in X. laevis. Linking taxonomic distinctions in cellular-level response with ecologically relevant endpoints will refine assumptions used in interspecies extrapolation of standard test effects and improve assessment of sublethal impacts on amphibian populations. Environ Toxicol Chem 2020;39:1797-1812. Published 2020. This article is a US government work and is in the public domain in the USA.


Fates and ecological effects of current-use pesticides (CUPs) in a typical river-estuarine system of Laizhou Bay, North China

Xiaomei Zhen, Lin Liu, Xinming Wang, Guangcai Zhong, Jianhui Tang
PMID: 31185345   DOI: 10.1016/j.envpol.2019.05.141

Abstract

Current-use pesticides (CUPs) are widely applied in agriculture; however, little is known about their environmental behaviors, especially in the freshwater-seawater transitional zone. Water and sediment samples were collected in an intensively human impacted river (Xiaoqing River) from the headwaters to Laizhou Bay to investigate the distributions and environmental fates of four CUPs: trifluralin, chlorothalonil, chlorpyrifos, and dicofol. These CUPs were frequently detected in water and sediment samples. ∑CUPs in water and sediment samples ranged from 1.20 to 100.2 ng L
and 6.6-2972.5 ng g
dry weight (dw), respectively. Chlorpyrifos and chlorothalonil were the most abundant CUPs in water and sediment samples, respectively. Spatial distribution of CUPs in the Xiaoqing River aquatic ecosystem was mainly influenced by point sources, agricultural activities, the dilution effect by seawater, and environmental parameters. Field-based sediment water partitioning coefficients, normalized by organic carbon (log Koc), were calculated. Interestingly, temperature and salinity exhibited significant impacts on the distribution of log Koc of the four CUPs. The effect of temperature on the distribution of log Koc of the four CUPs varied between the CUPs. In most water samples, the levels of chlorpyrifos exceed the freshwater screening benchmarks. Hence, urgent control measures need to be devised and implemented.


Biodegradable poly(3-hydroxybutyrate-co-4-hydroxybutyrate) microcapsules for controlled release of trifluralin with improved photostability and herbicidal activity

Lidong Cao, Yajing Liu, Chunli Xu, Zhaolu Zhou, Pengyue Zhao, Shujun Niu, Qiliang Huang
PMID: 31146984   DOI: 10.1016/j.msec.2019.04.050

Abstract

Microencapsulation of pesticide is a promising technology to reduce the negative environmental impact and benefit the sustainable development. Trifluralin, commonly used as a selective pre-emergence herbicide, is vulnerably subject to loss by volatilization and decomposition by sunlight when applied to the surface of soils. In the present study, trifluralin has been encapsulated using biodegradable poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (PHB) polymers as carriers to develop controlled release formulations. PHB trifluralin microcapsules were obtained using a convenient solvent evaporation method. The influences of preparation parameters on the size and its distribution of the microcapsules were discussed. The particle size decreased from 4.44 μm to 2.50 μm as the shearing speeds increased from 4000 r/min to 12,000 r/min, and the value decreased from 3.64 μm to 3.23 μm as the mass fraction of emulsifier polyvinyl alcohol increased from 0.5% to 2.0%. The loading content (LC) as well as the encapsulation efficiency (EE) of trifluralin microcapsules are multiple factors dependent. Orthogonal table L9(3
) was designed and range analysis was used to suggest the optimal preparation parameters. When performed under the optimized conditions, the corresponding LC and EE were 16.50% and 90.65%, respectively. The release of trifluralin from PHB microcapsules showed slow and sustained patterns, which could be easily achieved by modifying the preparation parameters including shearing speed and concentration of emulsifier. Compared to conventional trifluralin formulation of emulsifiable concentrate, trifluralin microcapsules exhibited significantly improved photostability and herbicidal activity against target weed barnyardgrass. These results demonstrated that microencapsulation with PHB could dramaticlly improve the effective utilization rate and decrease the dosage of such agricultural chemicals.


Explore Compound Types